molecular formula C17H23N3O3S B2891893 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide CAS No. 1448053-18-6

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Cat. No. B2891893
CAS RN: 1448053-18-6
M. Wt: 349.45
InChI Key: QHGQBECEZGZGOK-UHFFFAOYSA-N
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Description

“2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of indazole derivatives involves several steps . The first step usually involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds like "2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide" .


Molecular Structure Analysis

Indazole, the core structure in “2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide”, is a fused aromatic heterocyclic system containing a benzene and a pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The 1H-indazole is the predominant and stable form over 2H-indazole .

Scientific Research Applications

Antihypertensive Research

This compound may serve as a precursor in the synthesis of molecules with antihypertensive properties. Its structural similarity to known antihypertensive agents suggests potential activity in modulating blood pressure. Research could explore its efficacy in treating conditions like hypertension and its role in sodium homeostasis .

Anticancer Activity

The indazole moiety present in the compound is known for its antiproliferative properties against various cancer cell lines. Studies could investigate the compound’s effectiveness in inhibiting tumor growth and its potential use as a chemotherapeutic agent .

Anti-Inflammatory and Analgesic Effects

Compounds with an indazole structure have shown anti-inflammatory and analgesic activities. This compound could be analyzed for its ability to reduce inflammation and pain, comparing its efficacy and safety profile with existing medications .

Antimicrobial Applications

The sulfonamide group in this compound is commonly associated with antimicrobial activity. Research could be conducted to assess its potential as an antibacterial or antifungal agent, particularly against drug-resistant strains .

Neuroprotective Potential

Given the neuroactive properties of indazole derivatives, this compound could be studied for its neuroprotective effects. It might be beneficial in the treatment of neurodegenerative diseases or as a protective agent against neurotoxicity .

Pharmaceutical Development

The compound’s structure is conducive to modification, making it a valuable candidate for the development of new pharmaceutical drugs. Its versatility could lead to the creation of a variety of drugs with different therapeutic targets .

Future Directions

Indazole, the core structure in “2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide”, has been identified as a medicinally important heterocyclic moiety . Given its various biological activities, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-23-16-10-6-7-11-17(16)24(21,22)18-12-14-13-8-4-5-9-15(13)20(2)19-14/h6-7,10-11,18H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGQBECEZGZGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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